molecular formula C9H18O B8587880 6-Cyclopropylhexan-1-ol CAS No. 61350-86-5

6-Cyclopropylhexan-1-ol

Cat. No.: B8587880
CAS No.: 61350-86-5
M. Wt: 142.24 g/mol
InChI Key: FKHKFHHXRGVXLM-UHFFFAOYSA-N
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Description

6-Cyclopropylhexan-1-ol is a primary alcohol with a hexane backbone substituted by a cyclopropyl group at the sixth carbon. Its molecular structure combines the hydrophobic cyclopropyl ring with the hydrophilic hydroxyl group, making it a compound of interest in organic synthesis and material science.

Properties

CAS No.

61350-86-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

6-cyclopropylhexan-1-ol

InChI

InChI=1S/C9H18O/c10-8-4-2-1-3-5-9-6-7-9/h9-10H,1-8H2

InChI Key

FKHKFHHXRGVXLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexan-6-olide (CAS 502-44-3)

Hexan-6-olide (oxepan-2-one) is a seven-membered lactone (C₆H₁₀O₂) with a cyclic ester structure . Unlike 6-Cyclopropylhexan-1-ol, it lacks a hydroxyl group and instead features a ketone oxygen in a ring system. Key differences include:

  • Reactivity : Hexan-6-olide undergoes ring-opening polymerization, while this compound’s cyclopropyl group may participate in strain-driven reactions (e.g., hydrogenation or acid-catalyzed rearrangements).

6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4)

This diol contains both a hydroxyl group and an ether linkage . Compared to this compound:

  • Hydrophilicity : The ether and dual hydroxyl groups enhance water solubility, whereas the cyclopropyl group in this compound would reduce solubility.
  • Synthetic Utility : Ether-alcohols like 6-(2-hydroxyethoxy)hexan-1-ol are used in polyurethane foams, while the cyclopropyl analog might serve as a building block for strained hydrocarbon frameworks.

3-Methyl-6-(propan-2-yl)cyclohex-3-en-1-ol

This cyclohexenol derivative (CAS 55708-42-4) shares a hydroxyl group but has a six-membered unsaturated ring . Differences include:

  • Ring Strain: The cyclopropyl group in this compound introduces higher ring strain (~27 kcal/mol) compared to the cyclohexenol’s lower strain.
  • Stability: Cyclohexenol’s conjugated double bond offers resonance stabilization, absent in the cyclopropyl analog.

Data Table: Key Properties of Comparable Compounds

Compound CAS Number Molecular Formula Functional Groups Key Properties/Applications
Hexan-6-olide 502-44-3 C₆H₁₀O₂ Lactone (cyclic ester) Polymer precursor
6-(2-Hydroxyethoxy)hexan-1-ol 23684-16-4 C₈H₁₈O₃ Ether, primary alcohol Surfactants, polyurethanes
3-Methyl-6-(propan-2-yl)cyclohex-3-en-1-ol 55708-42-4 C₁₀H₁₈O Cyclohexenol, tertiary alcohol Fragrance intermediates
This compound Not available C₉H₁₈O Primary alcohol, cyclopropyl Theoretical applications in strained molecule synthesis

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